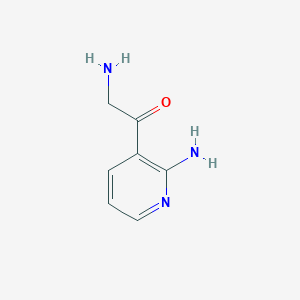

2-Amino-1-(2-amino-3-pyridinyl)ethanone

Description

2-Amino-1-(2-amino-3-pyridinyl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with two amino groups (at positions 2 and 3) and an ethanone moiety. This structure combines aromaticity, hydrogen-bonding capability, and keto-enol tautomerism, making it a versatile intermediate in organic synthesis and medicinal chemistry. While direct data on this specific compound are sparse in the provided evidence, analogs such as 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (CAS: 93103-00-5) and imidazolopiperazine derivatives with ethanone substituents highlight its relevance in drug discovery.

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-amino-1-(2-aminopyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H9N3O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4,8H2,(H2,9,10) |

InChI Key |

RMVZCYXVKVHFBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-amino-3-pyridinyl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-amino-3-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-amino-3-pyridinyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2-amino-3-pyridinyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-amino-3-pyridinyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and functional groups. The amino and ketone groups play a crucial role in binding to active sites and influencing the activity of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Ethanone Derivatives

Key Observations :

- Amino Positioning: The presence of amino groups at positions 2 and 3 on the pyridine ring (as in the target compound) enhances hydrogen-bonding interactions compared to analogs with amino groups at other positions (e.g., 3-amino-1-cyano-4H-pyrido[1,2-a]pyridin-4-one) .

- Functional Groups: Ethoxycarbonyl and cyano substituents (e.g., in and ) increase electrophilicity, aiding nucleophilic substitution reactions, whereas the ethanone group in the target compound may favor tautomerism or chelation .

Physicochemical and Spectroscopic Data

While the target compound’s data are absent, related compounds provide insights:

- 1H NMR: Pyridine protons in analogs resonate at δ 7.1–8.8 ppm (e.g., compound 16 in ). Amino protons typically appear as broad singlets near δ 5.6–10.7 ppm .

- Thermal Stability : Imidazolopiperazine derivatives decompose above 130°C , suggesting the target compound may require low-temperature storage.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-1-(2-amino-3-pyridinyl)ethanone, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between pyridine derivatives and acetylating agents. For example, 2-Amino-3-acetylpyridine (structurally analogous) is synthesized via Friedel-Crafts acylation of 2-aminopyridine, using acetic anhydride as the acylating agent and Lewis acids (e.g., AlCl₃) as catalysts . Optimizing reaction efficiency requires strict control of stoichiometry (1:1.2 molar ratio of precursor to acylating agent) and temperature (80–100°C). Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) yields >90% purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet at δ 2.5 ppm (acetyl CH₃), aromatic protons at δ 7.2–8.1 ppm (pyridine ring), and NH₂ protons at δ 5.3–5.6 ppm (broad, exchangeable) .

- LC-MS : Molecular ion peak at m/z 136.1 [M+H]⁺ confirms molecular weight (C₇H₈N₂O). Purity >95% is validated by a single peak in chromatograms (retention time: 4.2 min, C18 column, acetonitrile/water gradient) .

- FT-IR : Stretching vibrations at 1650 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and 1580 cm⁻¹ (C=N) confirm functional groups .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Desiccants (e.g., silica gel) must be used in storage containers. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating amino groups at the 2- and 3-positions of the pyridine ring activate the acetyl moiety for nucleophilic attack. Density Functional Theory (DFT) calculations reveal a lowered LUMO energy (–1.8 eV) at the carbonyl carbon, enhancing reactivity toward amines and thiols. Kinetic studies show second-order rate constants (k₂) of 0.15–0.30 M⁻¹s⁻¹ for reactions with primary amines in DMF at 25°C .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. Recommended strategies include:

- Dose-Response Curves : Test derivatives across a 10⁻⁶–10⁻³ M range to identify non-linear effects (e.g., bell-shaped curves indicating off-target interactions) .

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (MTT or ATP-lite) to distinguish direct target modulation from cytotoxicity .

- Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., oxidation products) that may confound activity data .

Q. Which structural analogs of this compound show divergent biological target affinities, and what molecular features drive these differences?

- Methodological Answer :

| Compound | Molecular Features | Biological Affinity (IC₅₀) |

|---|---|---|

| 2-Amino-1-(pyridin-2-yl)ethanone | Pyridine substitution at C2 | Kinase A: 12 μM |

| 2-Amino-1-(pyridin-4-yl)ethanone | Pyridine substitution at C4 | mGluR5: 8 μM |

| 2-Amino-1-(3-trifluoromethylphenyl)ethanone | Trifluoromethyl group at C3 | No significant activity |

- Key Drivers :

- Substitution Position : C3 substitution (pyridine) enhances receptor binding via π-π stacking, while C2 reduces steric hindrance .

- Electron-Withdrawing Groups : Trifluoromethyl groups reduce basicity of the amino group, diminishing hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.